molecular formula C15H20N6O B4022677 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone

1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone

Cat. No. B4022677
M. Wt: 300.36 g/mol
InChI Key: XIYJLWGLMNCOCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives often involves a multi-step process that incorporates various chemical reactions to introduce the desired functional groups into the molecule. For instance, Abate et al. (2011) described the modification of the lead candidate PB28 by substituting methylene groups with more polar functional groups to reduce lipophilicity, aiming for potential use in positron emission tomography (PET) radiotracers (Abate et al., 2011). Moreover, Tunçbilek et al. (2012) synthesized novel purine ribonucleoside analogues with 4-substituted piperazine, showing cytotoxic activities against various carcinoma cell lines, indicating a methodology for introducing piperazine and purine components (Tunçbilek et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives is crucial in determining their interaction with biological targets. Fang et al. (2012) utilized a domino three-component process involving an aza-Wittig reaction/heterocyclisation for the efficient synthesis of related compounds, highlighting the molecular flexibility and adaptability in creating structural variations for specific receptor affinity (Fang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives often aim to modify the molecule's chemical properties for enhanced biological activity. Roshan et al. (2018) synthesized derivatives with antibacterial and antifungal activities, providing insights into the chemical modifications that can impact biological properties (Roshan et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as lipophilicity, significantly affect their pharmacokinetic profiles and ability to cross biological barriers. The study by Abate et al. (2011) demonstrated the modification of PB28 to achieve a compound with a lipophilicity consistent with entry into tumor cells, highlighting the importance of physical properties in the design of therapeutic agents (Abate et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, play a critical role in the therapeutic potential of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives. The work by Bhat et al. (2017) on the synthesis and characterization of novel compounds showcases the exploration of chemical properties to design molecules with desired reactivity and stability profiles (Bhat et al., 2017).

properties

IUPAC Name

1-cyclohexyl-4-(7H-purin-6-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-12-8-20(6-7-21(12)11-4-2-1-3-5-11)15-13-14(17-9-16-13)18-10-19-15/h9-11H,1-8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYJLWGLMNCOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-4-(7H-purin-6-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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